molecular formula C11H14N2O B1523157 1-(2-methoxyethyl)-1H-indol-5-amine CAS No. 1152866-25-5

1-(2-methoxyethyl)-1H-indol-5-amine

Cat. No. B1523157
CAS RN: 1152866-25-5
M. Wt: 190.24 g/mol
InChI Key: HLKNJNODTDYLSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, along with the amine and 2-methoxyethyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and ether groups, both of which are functional groups that can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could impact its solubility in different solvents .

Scientific Research Applications

One-pot Aminobenzylation of Aldehydes

Amines are fundamental motifs in bioactive natural products and pharmaceuticals. A one-pot aminobenzylation of aldehydes using toluenes in the presence of sodium amide derivative and cesium salt additive generates an array of valuable 1,2-diarylethylamine compounds. These compounds can be further transformed into 2-aryl-substituted indoline derivatives, showcasing the compound's utility in synthesizing complex amines with potential biological activity (Wang et al., 2018).

Synthesis of N-protected (1-methoxyalkyl)amines

A standardized method for the synthesis of N-protected (1-methoxyalkyl)amines via the electrochemical decarboxylative α-methoxylation of α-amino acid derivatives illustrates an efficient approach to generating methoxyalkylamine derivatives, which are useful intermediates in pharmaceutical chemistry (Walęcka-Kurczyk et al., 2022).

Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles

The heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the compound's utility in creating fluorinated heterocycles, which are valuable in medicinal chemistry for their enhanced bioavailability and stability (Aquino et al., 2015).

Synthesis of Novel Methoxy and Hydroxy Derivatives

The synthesis of novel methoxy derivatives of 2-phenyl-1H-benz[g]indole and their conversion into corresponding hydroxy derivatives illustrates the compound's role in generating functionalized indoles, which are core structures in numerous natural products and pharmaceutical compounds (Ferlin et al., 1989).

Novel Synthesis of Castanospermine

A new synthetic approach to polyhydroxylated indolizidines, like castanospermine, from a 5-C-methoxypyranosyl azide highlights the compound's importance in synthesizing molecules with potential treatment applications for HIV, hepatitis C, and cancer, among others (Cronin & Murphy, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of indole-containing compounds is a rich field of research, given their prevalence in many biologically active molecules. Future research could explore the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

1-(2-methoxyethyl)indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKNJNODTDYLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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